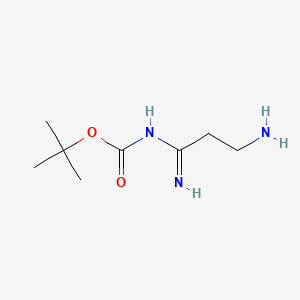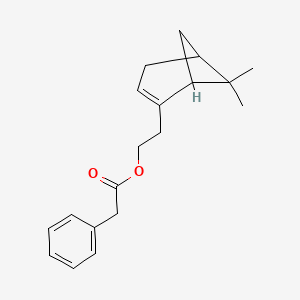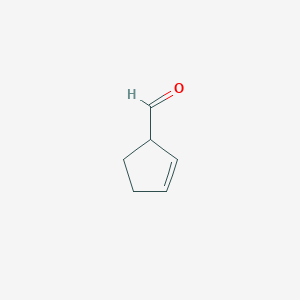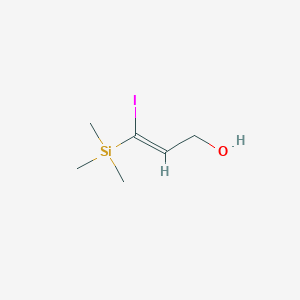
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester is a complex organic compound with the molecular formula C28H31O4P. This compound is known for its unique structure, which includes a triphenylphosphoranylidene group and a tert-butyl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester typically involves the reaction of triphenylphosphine with an appropriate butanedioic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反応の分析
Types of Reactions
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products depending on the nucleophile used .
科学的研究の応用
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester involves its interaction with specific molecular targets. The triphenylphosphoranylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-methyl ester
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-propyl ester
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-isopropyl ester
Uniqueness
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of the triphenylphosphoranylidene group enhances its reactivity, making it a valuable reagent in organic synthesis. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s behavior in various reactions .
特性
分子式 |
C28H31O4P |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
4-O-tert-butyl 1-O-ethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |
InChI |
InChI=1S/C28H31O4P/c1-5-31-27(30)25(21-26(29)32-28(2,3)4)33(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20H,5,21H2,1-4H3 |
InChIキー |
MOISLNSHZZDJGS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)




